molecular formula C12H10N2O2 B15209969 Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)- CAS No. 98061-56-4

Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)-

Cat. No.: B15209969
CAS No.: 98061-56-4
M. Wt: 214.22 g/mol
InChI Key: ZZDGEANNPXFWTP-UHFFFAOYSA-N
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Description

Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)- is a heterocyclic benzamide derivative characterized by a dihydrofuran ring substituted with a cyano group at the 3-position.

Properties

CAS No.

98061-56-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-(4-cyano-2,3-dihydrofuran-5-yl)benzamide

InChI

InChI=1S/C12H10N2O2/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,14,15)

InChI Key

ZZDGEANNPXFWTP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1C#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.

Major Products:

    Oxidation: Products may include oxidized derivatives of the dihydrofuran ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the dihydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s core structure can be compared to benzamide derivatives with alternative heterocyclic systems or substituents:

Heterocyclic Ring Variations

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide (): Replaces the dihydrofuran with a tetrahydrobenzothiophene ring.
  • N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (): Lacks the 2-fluoro substituent but retains the benzothiophene core. This highlights the role of electron-withdrawing groups (e.g., fluoro) in modulating electronic properties .

Substituent Variations

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ):
    Features a trifluoromethyl group and isopropoxyphenyl substituent. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, contributing to its fungicidal activity .
  • Cyanobenzamide derivatives (): The cyano group in these compounds acts as a hydrogen-bond acceptor, critical for inhibiting histone acetyltransferase (HAT) activity in cancer cells .

Insecticidal Activity

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Demonstrates superior insecticidal activity against cowpea aphids compared to acetamiprid. The pyridine-thioacetamide scaffold and styryl groups likely enhance target binding .

Anticancer Activity

  • Cyanobenzamide HAT Inhibitors (): Exhibit cell permeability and epigenetic modulation via p300 inhibition. The cyano group and benzamide backbone are essential for binding .

Fungicidal Activity

  • Flutolanil ():
    A commercial benzamide fungicide targeting succinate dehydrogenase. The trifluoromethyl group and isopropoxy chain are critical for efficacy .
  • Implication for Target Compound : The absence of strong electron-withdrawing groups (e.g., trifluoromethyl) may limit fungicidal utility unless optimized.

Data Tables

Table 1: Structural and Functional Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)- C₁₂H₁₁N₂O₂ Dihydrofuran, cyano Not reported -
N-(3-cyano-...-2-fluorobenzamide C₁₈H₁₄FN₂OS Benzothiophene, fluoro, cyano Undisclosed
Flutolanil C₁₇H₁₆F₃NO₂ Trifluoromethyl, isopropoxyphenyl Fungicide
N-(4-chlorophenyl)-...thio)acetamide (Compound 2) C₂₄H₂₀ClN₃OS Pyridine, styryl, thioacetamide Insecticide

Table 2: Physicochemical Properties (Selected Examples)

Compound Name Molecular Weight LogP* Hydrogen Bond Acceptors Rotatable Bonds
Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)- 215.23 ~1.5 3 3
3,4,5-Trimethoxy-N-[4-(thiazolylsulfonyl)phenyl]benzamide () 449.50 ~2.8 8 6
N-(3-cyano-...-2-fluorobenzamide 341.38 ~3.2 4 4

Discussion and Implications

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., fluoro, trifluoromethyl) could enhance binding affinity and metabolic stability, as seen in flutolanil and cyanobenzamide HAT inhibitors .
  • Biological Potential: While direct evidence is lacking, the target compound’s cyano-dihydrofuran motif aligns with pharmacophores active in both agrochemical (insecticidal) and pharmaceutical (anticancer) contexts.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)- , exploring its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzamide Derivatives

Benzamides are a class of compounds characterized by the presence of a benzene ring attached to a carboxamide group. The introduction of various substituents can significantly influence their biological activity. The specific compound under consideration, N-(3-cyano-4,5-dihydro-2-furanyl)-benzamide , features a cyano and a dihydrofuran moiety, which may enhance its pharmacological profile.

The biological activity of benzamide derivatives often involves their interaction with specific molecular targets, including enzymes and receptors. For instance:

  • Enzyme Inhibition : Some benzamide derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, compounds with IC50 values in the low micromolar range indicate potent inhibitory activity against these enzymes .
  • Receptor Modulation : The interaction with adenosine receptors has also been documented. Certain benzamide derivatives act as agonists or antagonists at A3 adenosine receptors, influencing pathways involved in inflammation and cancer progression .

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit antimicrobial activity. A study highlighted that specific benzamides demonstrated significant larvicidal effects against mosquito larvae and fungicidal activities against various fungi at concentrations as low as 10 mg/L .

CompoundActivity TypeConcentration (mg/L)Effectiveness (%)
7aLarvicidal10100
7hFungicidal5090.5

Cardiovascular Effects

A derivative related to benzamides has been studied for its effects on heart failure. This compound demonstrated a reduction in infarct area and improved left ventricular pressure in ischemia-reperfusion injury models, suggesting protective cardiovascular effects mediated through muscarinic receptor activation .

Case Studies

  • Inhibition of Cholinesterases : A recent study synthesized several new benzamides that showed dual inhibition of AChE and BuChE with IC50 values indicating strong potential for treating cognitive decline associated with Alzheimer's disease .
  • Anticancer Activity : Compounds derived from benzamide frameworks have been investigated for their anticancer properties. They were found to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-cyano-4,5-dihydro-2-furanyl)benzamide derivatives?

  • Methodological Answer : A typical synthesis involves a multi-step approach:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with a substituted alcohol (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Employ condensing agents (e.g., HATU or DCC) to couple the amine intermediate with cyanoacetic acid derivatives .

  • Key Considerations : Optimize pH, temperature, and solvent polarity to minimize side reactions. For example, THF or DMF is preferred for solubility of polar intermediates .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement. Ensure high-resolution data (≤1.0 Å) for accurate electron density mapping .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the furan and benzamide moieties .
  • Validation : Cross-check with NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., cyano stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent cytotoxicity across cell lines)?

  • Methodological Answer :

  • Case Study : In a study on A549 lung cancer cells, the compound showed IC₅₀ = 12 µM, but no activity in MCF-7 breast cancer cells. Potential reasons:
  • Cellular Uptake : Differences in membrane permeability due to logP variations (e.g., logP = 2.5 vs. 3.2) .
  • Metabolic Stability : Liver microsome assays revealed rapid clearance in certain cell lines (t₁/₂ < 30 min) .
  • Resolution : Use isotopic labeling (e.g., ¹⁴C) to track intracellular accumulation or apply CRISPR screens to identify resistance genes .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with flexible ligand settings to account for the rotatable bonds in the dihydrofuran ring. Validate with MD simulations (≥100 ns) to assess binding stability .
  • QSAR Models : Correlate substituent electronegativity (e.g., cyano vs. methyl groups) with IC₅₀ values. For example, electron-withdrawing groups enhance kinase inhibition by 30% .

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